

Spectroscopic Profile of Chloromethyl Ethyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Chloromethyl Ethyl Carbonate

Cat. No.: B127132

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This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethyl ethyl carbonate** ($C_4H_7ClO_3$), a key reagent and intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether. This guide is intended to serve as a valuable resource for the identification and characterization of **chloromethyl ethyl carbonate** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **chloromethyl ethyl carbonate**. These predictions are based on established principles of spectroscopy and comparative analysis of experimental data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **Chloromethyl Ethyl Carbonate**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------------------------------|
| 5.75 | Singlet | - | O-CH ₂ -Cl |
| 4.25 | Quartet | 7.1 | O-CH ₂ -CH ₃ |
| 1.30 | Triplet | 7.1 | O-CH ₂ -CH ₃ |

Table 2: Predicted ¹³C NMR Data for **Chloromethyl Ethyl Carbonate**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| 154.5 | C=O |
| 75.0 | O-CH ₂ -Cl |
| 65.0 | O-CH ₂ -CH ₃ |
| 14.0 | O-CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **Chloromethyl Ethyl Carbonate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| ~1775 | Strong | C=O stretch (carbonate) |
| ~1250 | Strong | C-O stretch (asymmetric) |
| ~1000 | Strong | C-O stretch (symmetric) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Chloromethyl Ethyl Carbonate**

| m/z | Predicted Fragment |
|---------|---|
| 138/140 | $[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes) |
| 103 | $[M - \text{Cl}]^+$ |
| 93/95 | $[M - \text{OCH}_2\text{CH}_3]^+$ |
| 63/65 | $[\text{CH}_2\text{Cl}]^+$ |
| 45 | $[\text{OCH}_2\text{CH}_3]^+$ |
| 29 | $[\text{CH}_2\text{CH}_3]^+$ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for liquid samples such as **chloromethyl ethyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **chloromethyl ethyl carbonate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to a final volume of approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse sequence is used.
 - **Spectral Width:** -2 to 12 ppm.
 - **Number of Scans:** 16 scans.
 - **Relaxation Delay:** 2 seconds.
- **^{13}C NMR Acquisition:**

- Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.
- Spectral Width: -10 to 220 ppm.
- Number of Scans: 1024 scans.
- Relaxation Delay: 2 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **chloromethyl ethyl carbonate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 scans.
 - A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

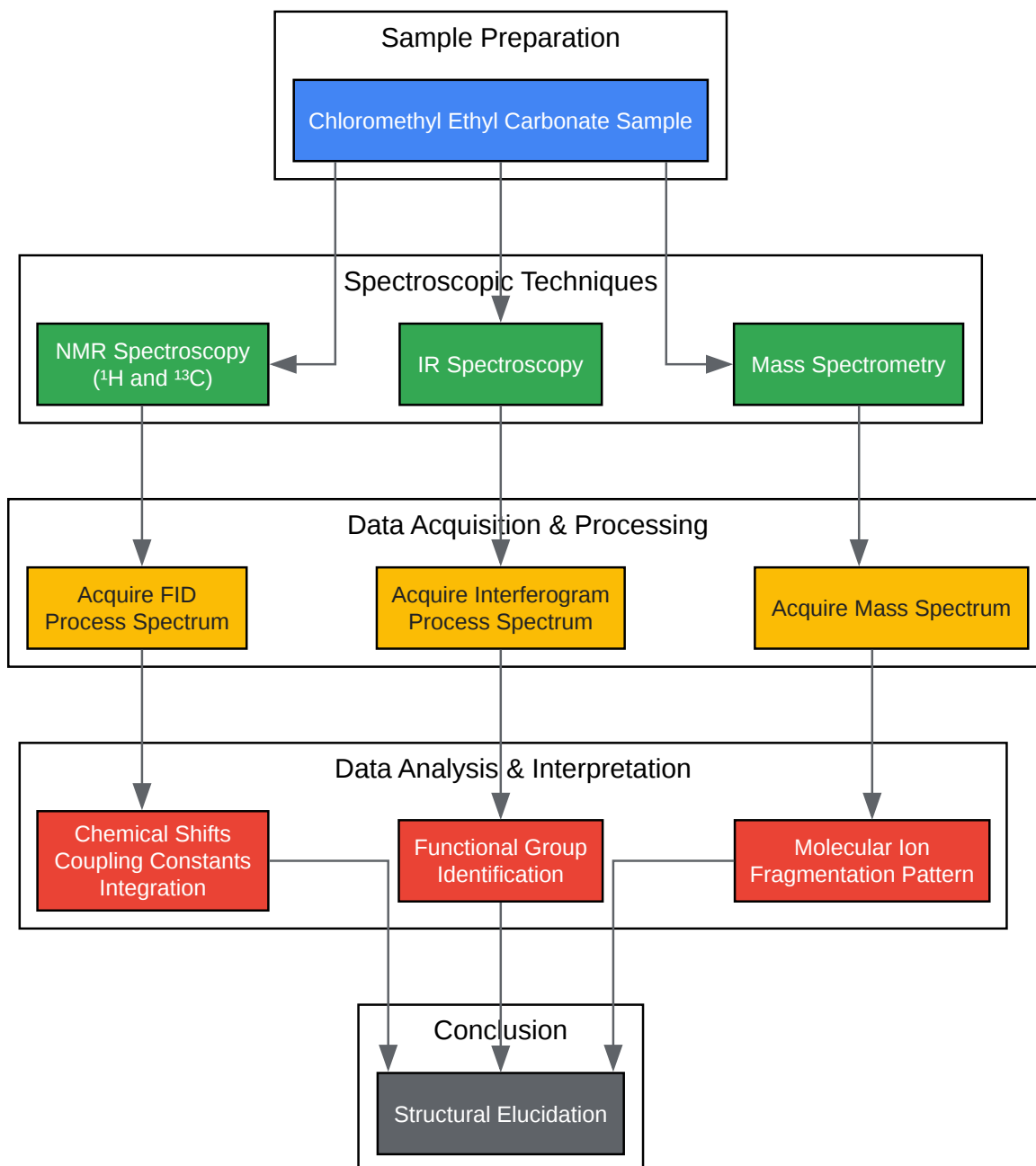
- Sample Introduction: A dilute solution of **chloromethyl ethyl carbonate** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 10-200.
 - Scan Speed: 1 scan/second.
- Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **chloromethyl ethyl carbonate**.

Spectroscopic Analysis Workflow for Chloromethyl Ethyl Carbonate



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Spectroscopic analysis workflow.

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